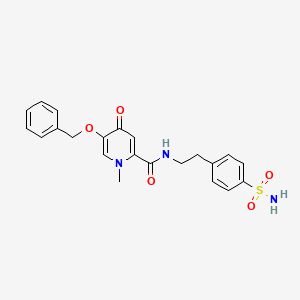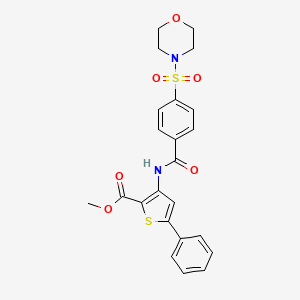
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular formula of the compound is C14H18Cl2N2O3S2 and its molecular weight is 397.33. The compound’s unique structure offers potential for drug development and catalysis studies.Chemical Reactions Analysis
The compound is a useful research compound. The diastereoselectivity of the aldol reaction of tetrahydro-4H-thiopyran-4-one has been studied .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole core of the compound is structurally similar to amide bonds, which are common in pharmaceuticals. This similarity allows for the creation of drugs that can mimic natural biological processes. For instance, 1,2,3-triazoles have been used in the development of anticonvulsant drugs like Rufinamide and antibiotics like Cefatrizine . The compound’s unique structure could potentially be exploited to develop new therapeutic agents with improved efficacy and stability.
Organic Synthesis
In organic chemistry, the 1,2,3-triazole ring serves as a stable scaffold for constructing complex molecules. It can act as a ‘click chemistry’ component, facilitating the rapid assembly of molecular structures . This can be particularly useful in synthesizing novel organic compounds with potential applications in various fields, including materials science and medicinal chemistry.
Polymer Chemistry
The triazole ring’s stability and robustness make it an excellent candidate for creating polymers with specific properties. Polymers incorporating triazole units can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance materials .
Supramolecular Chemistry
Due to its ability to form hydrogen bonds and its strong dipole moment, the triazole ring can be used in the design of supramolecular structures. These structures can have applications in creating molecular sensors, catalysts, and drug delivery systems .
Bioconjugation and Chemical Biology
The compound’s triazole ring can be used for bioconjugation, linking biomolecules to other structures, such as fluorescent tags for imaging or therapeutic agents for targeted drug delivery. This application is crucial in the field of chemical biology for studying and manipulating biological systems .
Fluorescent Imaging
The triazole core can be modified to include fluorescent groups, making it useful for imaging applications. This can help in visualizing biological processes, tracking the distribution of drugs in the body, or studying the interaction between different molecules .
Antimicrobial Activity
Compounds containing the triazole ring have shown broad antimicrobial activities, including antibacterial, antifungal, and antiviral effects. This makes them valuable in the search for new treatments against resistant strains of microorganisms .
Mechanism of Action
properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18(17-14-19-23(20-17)16-4-2-1-3-5-16)22-10-8-21(9-11-22)15-6-12-27(25,26)13-7-15/h1-5,14-15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNVSAILYQXQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)

![2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2585625.png)

![4-Chloro-2-[(3-nitroanilino)methyl]phenol](/img/structure/B2585627.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2585632.png)
![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2585633.png)
![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2585634.png)

